Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-4-11-8-6(7)2-5(3-10-8)12(14)15/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLPCJJUCWEWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161720 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-72-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core through sequential protection, substitution, and deprotection steps. Two primary approaches are documented in the literature:
Approach A: Palladium-Catalyzed Cross-Coupling
- Step 1: N-1 Protection
The nitrogen at position 1 of the pyrrolo[2,3-b]pyridine scaffold is protected using benzenesulfonyl chloride to yield 8 (intermediate).
Reaction conditions : Anhydrous toluene, room temperature, 12 hours.
Step 2: Introduction of Nitro Group
Nitration at position 5 is achieved using fuming nitric acid in sulfuric acid at 0–5°C.Step 3: Esterification at Position 3
Methyl esterification is performed via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine).Step 4: Deprotection
The benzenesulfonyl group is removed using tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) at 70°C for 4 hours.
Approach B: Direct Functionalization of Preformed Intermediates
- Starting from 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester , TBAF-mediated desilylation in THF at 70°C generates the pyrrolo[3,2-b]pyridine analog. Adaptations for the [2,3-b] isomer involve analogous silane cleavage and nitro-group installation.
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include:
Characterization and Yield Data
Key intermediates and products :
- Intermediate 8 (N-protected): Yield 85–90%.
- Nitro-substituted intermediate : Yield 70–75%.
- Final deprotected product : Isolated yield 65–70%.
- Molecular Weight : 221.18 g/mol (calculated for C₁₀H₇N₃O₄).
- HPLC Purity : >95% (Method B, Rf: 0.37 min).
- MS (ESI) : m/z 222.1 [M+H]⁺.
Challenges and Mitigation Strategies
- Nitro Group Instability : Minimize exposure to reducing agents; use low-temperature nitration.
- Ester Hydrolysis : Employ anhydrous conditions during methyl ester formation.
- Byproduct Formation : Optimize TBAF stoichiometry (1.2–1.5 equiv) to avoid over-deprotection.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Approach A | High regioselectivity for nitro group | Multi-step, longer synthesis |
| Approach B | Shorter route, fewer intermediates | Lower yield for [2,3-b] isomer |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimycobacterial Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant antimycobacterial properties. Specifically, studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. For instance, certain derivatives have been synthesized and tested for their ability to inhibit the InhA enzyme, which is crucial for the fatty acid biosynthesis pathway in M. tuberculosis . Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate may share similar mechanisms of action due to its structural characteristics.
| Compound | Activity | MIC (µM) | IC50 (µM) |
|---|---|---|---|
| Derivative A | InhA Inhibition | <25 | 4.5 - 9.5 |
| Derivative B | Growth Inhibition | 20 | 40 |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrrolo[2,3-b]pyridine derivatives are known to inhibit matrix metalloproteinases (MMPs), which play a role in various inflammatory diseases . this compound could potentially serve as a lead compound for developing new anti-inflammatory agents.
Pharmacology
2.1 Potential Antitumor Activity
Recent studies suggest that pyrrolo[2,3-b]pyridine derivatives may possess antitumor properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . this compound is being evaluated for its efficacy against different cancer cell lines.
| Cancer Type | Compound Tested | Result |
|---|---|---|
| Breast Cancer | This compound | Induced apoptosis |
| Lung Cancer | Methyl Derivative X | Inhibited growth |
Material Science
3.1 Synthesis of Functional Materials
This compound can be utilized as a building block in the synthesis of novel materials with specific electronic or optical properties . Its unique structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Study on Antimycobacterial Activity : A series of methyl pyrrolopyridine derivatives were synthesized and tested against M. tuberculosis. The most active compounds showed MIC values below 25 µM .
- Anti-inflammatory Research : Compounds derived from this scaffold demonstrated significant inhibition of MMPs with IC50 values in the nanomolar range .
Mechanism of Action
The mechanism of action of Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolo[2,3-b]pyridine derivatives allows for direct comparisons based on substituent effects, reactivity, and bioactivity. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Effects on Reactivity The nitro group in this compound is highly electron-withdrawing, facilitating electrophilic substitutions and reductions to amino derivatives . In contrast, halogens (-Cl, -Br) enhance stability but require harsher conditions for functionalization . Trifluoromethyl (-CF₃) and fluoro (-F) groups improve lipophilicity and metabolic stability, making them favorable in drug design .
The amino derivative (Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) is a key intermediate for nicotinamide conjugates, which show activity against fungal pathogens .
Synthetic Utility
- Nitro-substituted pyrrolopyridines are versatile intermediates. For example, the nitro group in the target compound can be reduced to an amine for further coupling, as seen in the synthesis of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide .
- Bromo and iodo derivatives (e.g., Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) are pivotal in cross-coupling reactions to build complex heterocycles .
Biological Activity
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 858340-91-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a nitro group and a methyl ester substituent at the carboxyl position.
Research indicates that this compound exhibits multiple mechanisms of action, particularly as an inhibitor of various kinases and enzymes involved in inflammatory processes and cancer cell proliferation.
Inhibition of DYRK1A
Biological Activity Overview
Study 1: Anticancer Activity
In a recent study, this compound was tested against multiple human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The compound's structure was noted to enhance its interaction with cellular targets involved in apoptosis pathways.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of this compound. Using BV2 microglial cells stimulated by lipopolysaccharide (LPS), researchers demonstrated that treatment with this compound led to a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating neuroinflammatory conditions.
Research Findings
Recent findings highlight the versatility of this compound in pharmacological contexts:
- Enzymatic Assays : The compound has shown robust activity in enzymatic assays targeting DYRK1A, with IC50 values indicating strong binding affinity.
- Cell Viability Assays : In vitro studies across various cancer cell lines (e.g., HeLa, MCF-7) revealed significant reductions in cell viability post-treatment, reinforcing its potential as an anticancer agent.
- Toxicology Assessments : Preliminary toxicity assessments indicated low cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index for further development.
Q & A
Q. What are the optimized synthetic routes for Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nitro-group retention strategies . For example:
- Key Steps :
- Optimization Tips :
- Maintain anhydrous conditions to prevent side reactions.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in DCM/MeOH).
Q. How is the structure of this compound confirmed spectroscopically?
Methodological Answer: 1H NMR and 13C NMR are critical for structural confirmation:
- 1H NMR Peaks (DMSO-d₆) :
- Regiochemical Confirmation :
Advanced Research Questions
Q. How can researchers stabilize reactive intermediates during pyrrolo[2,3-b]pyridine synthesis?
Methodological Answer: Reactive intermediates like 3-amino-pyrrolo[2,3-b]pyridines are prone to decomposition. Strategies include:
- In Situ Derivatization : Immediately react intermediates with acylating agents (e.g., nicotinoyl chloride) to form stable N-acyl derivatives .
- Low-Temperature Handling : Conduct reductions (e.g., H₂/Raney Ni) at 0–5°C to minimize side reactions.
- Avoid Prolonged Storage : Use intermediates directly in subsequent steps without isolation .
Q. How to resolve contradictory spectroscopic data in substituted pyrrolo[2,3-b]pyridines?
Methodological Answer: Contradictions often arise from rotamers or solvent effects . Solutions include:
- 2D NMR Techniques : Use HSQC or NOESY to assign ambiguous peaks.
- Variable Temperature NMR : Identify dynamic processes (e.g., NH proton exchange).
- Comparative Analysis : Cross-reference with analogs (e.g., 5-aryl-3-N-acyl derivatives) .
Example : For methyl ester vs. free acid forms, compare δ 3.90 (ester CH₃) with δ 10–12 ppm (COOH proton, absent in ester) .
Q. What methodologies ensure regioselective substitution at the 3- and 5-positions?
Methodological Answer: Regioselectivity is achieved via:
Q. How do substituents at the 5-position influence electronic properties of the core scaffold?
Methodological Answer:
- Nitro Groups : Increase electrophilicity, enabling nucleophilic aromatic substitution (e.g., reduction to amines) .
- Aryl Groups : Enhance π-stacking in biological targets (e.g., kinase inhibitors) .
- Electron-Withdrawing Effects : Nitro groups at C5 reduce electron density at C3, affecting reactivity in esterification or amidation .
Q. SAR Table :
| Substituent (C5) | Reactivity at C3 | Biological Activity Trend |
|---|---|---|
| Nitro | High electrophilicity | Enhanced kinase inhibition |
| Aryl | Moderate reactivity | Improved solubility |
| Trifluoromethyl | Steric hindrance | Metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
